molecular formula C11H4Cl2F3IN2 B12814989 6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

Cat. No.: B12814989
M. Wt: 418.96 g/mol
InChI Key: CQOWHTJSNCSOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms (iodo and dichloro) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for its synthesis and can be used to modify its structure further.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, coupling reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different functionalized products.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H4Cl2F3IN2

Molecular Weight

418.96 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H4Cl2F3IN2/c12-6-2-1-5(3-7(6)13)8-4-9(11(14,15)16)19-10(17)18-8/h1-4H

InChI Key

CQOWHTJSNCSOTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC(=N2)I)C(F)(F)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.